

p-Hydroxyphenylacetone CAS number 770-39-8

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

Cat. No.: B1242247

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An In-depth Technical Guide to p-Hydroxyphenylacetone (CAS 770-39-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Hydroxyphenylacetone (**4-Hydroxyphenylacetone**), a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and fragrance industries. This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and biological significance, serving as a crucial resource for professionals in research and development.

Chemical and Physical Properties

p-Hydroxyphenylacetone is an organic compound featuring both a phenolic hydroxyl group and a ketone functional group.^[1] This structure imparts notable reactivity, making it a valuable intermediate in various synthetic processes.^[2] It typically appears as a white to light yellow crystalline solid or liquid, is soluble in organic solvents like ethanol and methanol, and has limited solubility in water.^{[1][3]}

Table 1: Physicochemical Properties of p-Hydroxyphenylacetone

Property	Value	Source(s)
CAS Number	770-39-8	[1][2][4]
Molecular Formula	C ₉ H ₁₀ O ₂	[2][4][5]
Molecular Weight	150.18 g/mol (or 150.177 g·mol ⁻¹)	[2][6][7]
IUPAC Name	1-(4-Hydroxyphenyl)propan-2-one	[6][7]
Synonyms	4-Hydroxyphenylacetone, p-Hydroxyphenyl-2-propanone, 4-Acetylphenol	[1][8]
Appearance	White to off-white or light yellow crystalline solid/liquid	[1][2][5]
Melting Point	38-42 °C	[2]
Boiling Point	177 °C @ 11 mmHg	[3][7]
Density	1.12 g/cm ³	[3][9]
Flash Point	114.5 °C	[3][5]
Solubility	Soluble in methanol, ethanol, and ether; low solubility in water.	[1][3]
pKa	9.86 ± 0.15 (Predicted)	[3]

Synthesis and Experimental Protocols

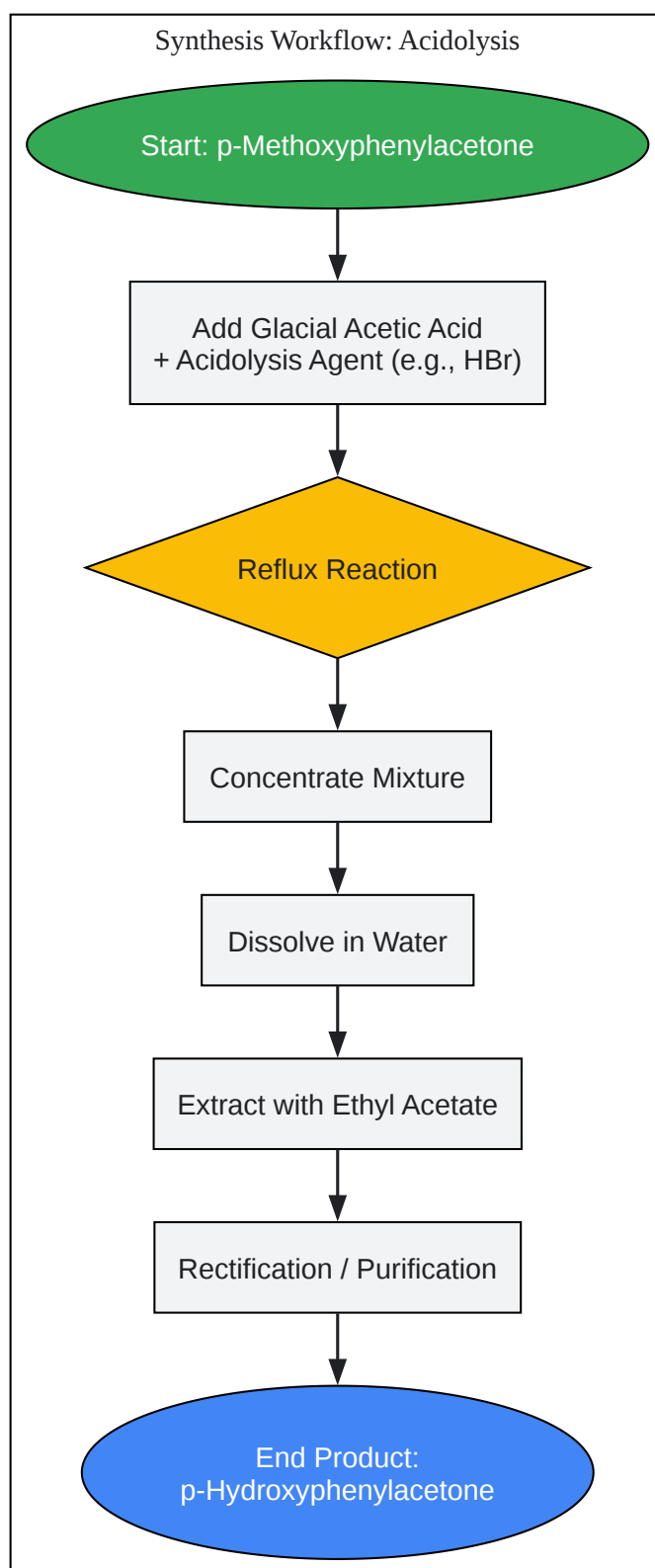
p-Hydroxyphenylacetone is primarily synthesized through chemical reactions, with common industrial methods including the acidolysis of p-methoxyphenylacetone.[5][10]

Synthesis via Acidolysis of p-Methoxyphenylacetone

This method involves the cleavage of the ether group in p-methoxyphenylacetone using a strong acid. Hydrogen bromide is noted to be particularly effective.[10]

Experimental Protocol:

- **Reaction Setup:** In a three-necked flask, add p-methoxyphenylacetone (1 molar equivalent).
- **Solvent and Reagent Addition:** Add glacial acetic acid as the solvent. Subsequently, add the acidolysis agent (e.g., 36% concentrated hydrochloric acid or hydrobromic acid) with a molar ratio of acid to starting material between 2:1 and 5:1. The volume ratio of acid to solvent can range from 1:1 to 1:10.^[10]
- **Reflux:** Heat the mixture to reflux and maintain the reaction for a specified period, monitoring completion via Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, concentrate the mixture by distilling off the solvent.
- **Extraction:** Dissolve the concentrated residue in water and perform an extraction using ethyl acetate.
- **Purification:** Combine the organic extracts, concentrate the solution, and purify the final product by rectification (distillation) to yield p-hydroxyphenylacetone.^[10]



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Caption: Workflow for the synthesis of p-Hydroxyphenylacetone via acidolysis.

Analytical Characterization

The structural elucidation and purity assessment of p-Hydroxyphenylacetone are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for p-Hydroxyphenylacetone

Technique	Key Observations
¹ H NMR	The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene (-CH ₂ -) protons adjacent to the ring, and the methyl (-CH ₃) protons of the acetone group. [11] [12]
¹³ C NMR	The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbons of the aromatic ring (with unique shifts for the carbon bearing the hydroxyl group and the carbon attached to the acetyl group), the methylene carbon, and the methyl carbon. [11] [13]
IR Spectroscopy	The infrared spectrum displays characteristic absorption bands for the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ketone, and C-H stretches of the aromatic ring and alkyl groups. [11] [12]
Mass Spectrometry (MS)	Mass spectrometry confirms the molecular weight of the compound (m/z 150.18). Fragmentation patterns can provide further structural information. [11] [12]
Gas Chromatography (GC)	GC is often used to assess the purity of the compound, with results typically showing purity levels of >97% or ≥99%. [2]

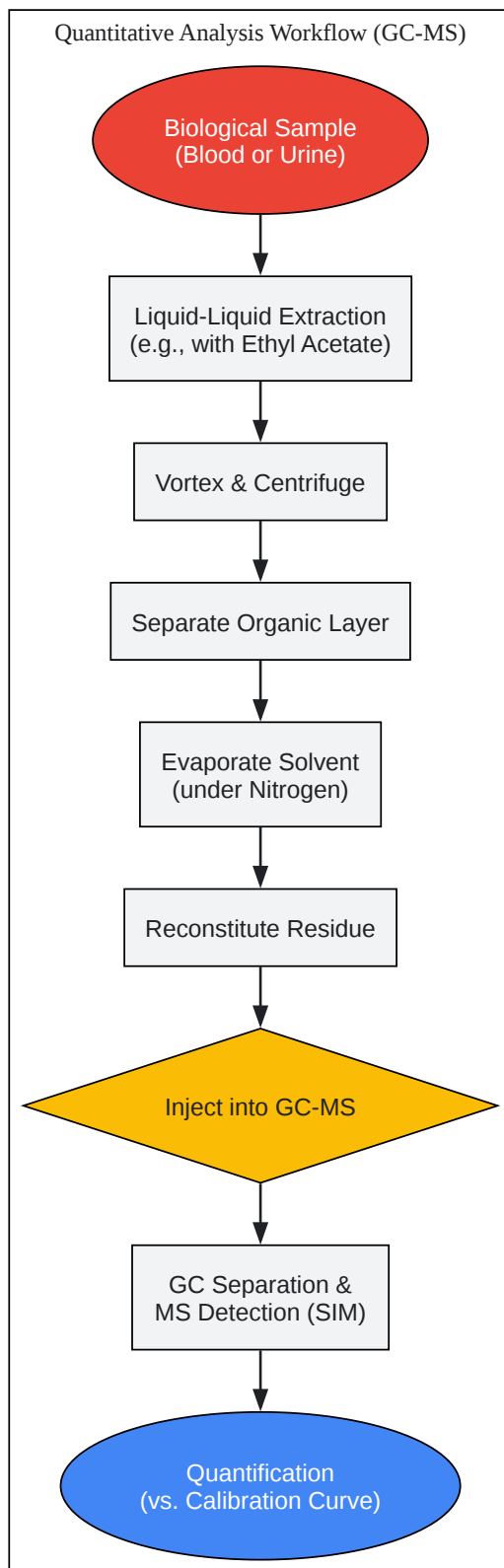
Quantitative Analysis in Biological Samples

p-Hydroxyphenylacetone, a metabolite of amphetamine, can be quantified in biological matrices like blood and urine for forensic and clinical purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for this analysis.^[14]

Experimental Protocol for GC-MS Analysis:

- Sample Collection: Collect blood or urine samples from subjects.
- Sample Preparation (Liquid-Liquid Extraction):
 - Pipette a known volume of the biological sample (e.g., blood plasma or urine) into a test tube.
 - Add an appropriate organic solvent (e.g., ethyl acetate) to extract the analyte.
 - Vortex the mixture to ensure thorough mixing and phase separation.
 - Centrifuge the sample to fully separate the organic and aqueous layers.
 - Carefully transfer the organic layer containing the analyte to a new tube.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.
 - Use a suitable capillary column to separate the components of the sample.
 - Employ a temperature program to elute the p-Hydroxyphenylacetone.
 - Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the analyte.^[14]
- Data Analysis:
 - Generate a calibration curve using standards of known concentrations.

- Quantify the amount of p-Hydroxyphenylacetone in the samples by comparing their peak areas to the calibration curve.[\[14\]](#)



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Caption: Workflow for the quantitative analysis of p-Hydroxyphenylacetone.

Biological Activity and Applications

p-Hydroxyphenylacetone is a compound of significant interest due to its roles as a key chemical intermediate and a biologically active molecule.

Pharmaceutical and Agrochemical Synthesis

It serves as an essential building block in the synthesis of more complex organic molecules.[2] In the pharmaceutical industry, it is utilized in the development of analgesics and anti-inflammatory agents.[2] Its structure is also foundational for creating specialty polymers with enhanced thermal stability.[2]

Cosmetic and Fragrance Applications

Due to its antioxidant properties, p-Hydroxyphenylacetone is incorporated into cosmetic and skincare formulations to protect against oxidative stress.[2][3] It also acts as a stabilizer, enhancing product efficacy.[2] In the fragrance industry, it serves as a flavoring agent.[2]

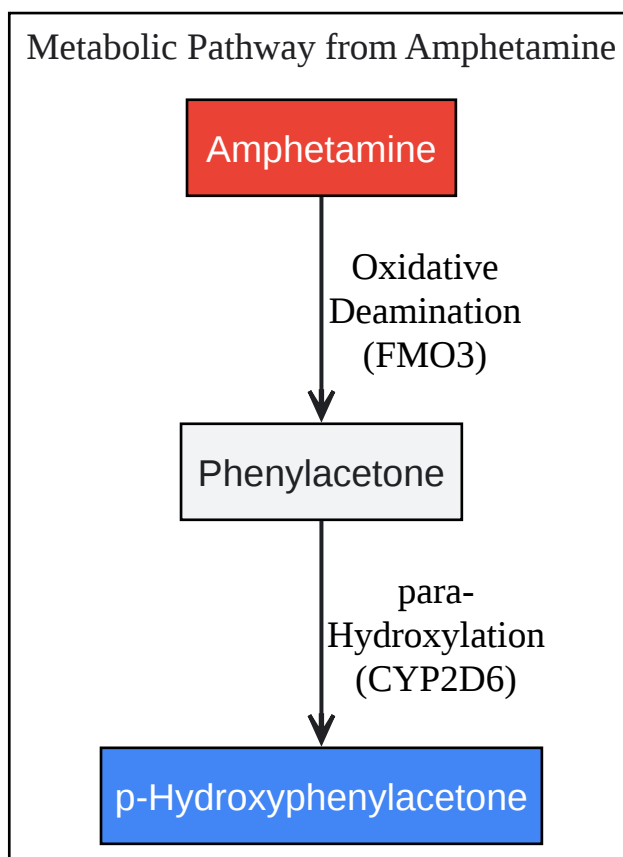
Biological and Pharmacological Activities

- **Antimicrobial Properties:** The compound has demonstrated antimicrobial activity against certain strains of *Escherichia coli*, *Staphylococcus aureus*, *Pseudomonas aeruginosa*, and *Candida albicans*. [1]
- **Enzyme Inhibition:** It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential therapeutic benefits for skin conditions. [1]
- **Antioxidant and Anti-inflammatory Effects:** Its phenolic structure contributes to antioxidant properties, which are under investigation for therapeutic potential in inflammation-related diseases. [3][15]

Metabolism and Toxicology

Metabolite of Amphetamine

In humans, p-Hydroxyphenylacetone is known to be an inactive metabolite of amphetamine.[6] It is formed from another inactive metabolite, phenylacetone, through a para-hydroxylation reaction.[6] Its detection in biological samples can serve as a biomarker for amphetamine use.[14]



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Caption: Metabolic formation of p-Hydroxyphenylacetone from Amphetamine.

Hepatotoxicity

p-Hydroxyphenylacetone is a structural analog of acetaminophen. Research comparing the two has shown that it is metabolized similarly, likely forming a reactive quinone methide intermediate through oxidation by cytochrome P450 enzymes.[16] Studies using rat liver slices indicated that p-Hydroxyphenylacetone is significantly more hepatotoxic than acetaminophen. This increased toxicity may be due to a higher rate of metabolism and/or the specific nature of

the reactive intermediate formed.[16] The formation of glutathione conjugates has been observed for both compounds in microsomal incubations.[16]

Safety and Handling

p-Hydroxyphenylacetone is considered irritating to the eyes, respiratory system, and skin.[3] Standard safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[3] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidants and acids.[2][3]

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References

- 1. CAS 770-39-8: 4-Hydroxyphenylacetone | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
- 7. americanelements.com [americanelements.com]
- 8. 4-Hydroxyphenylacetone | C₉H₁₀O₂ | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bocsci.com [bocsci.com]
- 10. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]
- 11. 4-Hydroxyphenylacetone(770-39-8) 1H NMR [m.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Analysis and Theory Toolkit [stolaf.edu]

- 14. researchgate.net [researchgate.net]
- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism and toxicity of 4-hydroxyphenylacetone in rat liver slices: comparison with acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
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